
Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- is an organic compound that belongs to the class of acetic acids. This compound features a unique structure with a furan ring and a naphthalene ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 2-furylmethyl bromide and 2-methyl-1-naphthylamine.
Reaction Conditions: The reaction might involve a Friedel-Crafts acylation followed by a coupling reaction.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: Industrial-scale purification methods like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the furan or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-(2-furylmethyl)-2-(1-naphthyl)-
- Acetic acid, 2-(2-thienylmethyl)-2-(2-methyl-1-naphthyl)-
Uniqueness
Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- is unique due to its specific combination of a furan ring and a naphthalene ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
3459-58-3 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-2-(2-methylnaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C18H16O3/c1-12-8-9-13-5-2-3-7-15(13)17(12)16(18(19)20)11-14-6-4-10-21-14/h2-10,16H,11H2,1H3,(H,19,20) |
InChI Key |
GEOODLRPOTYCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(CC3=CC=CO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)

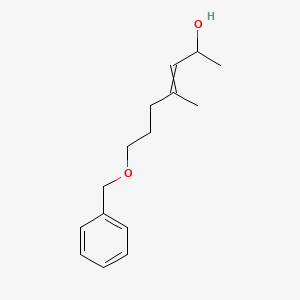

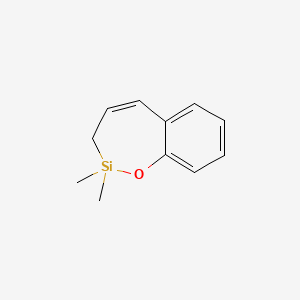
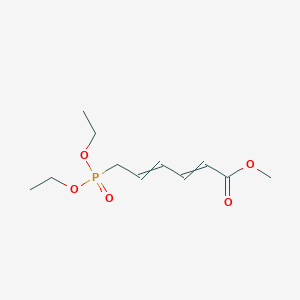
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
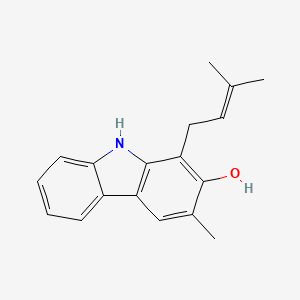
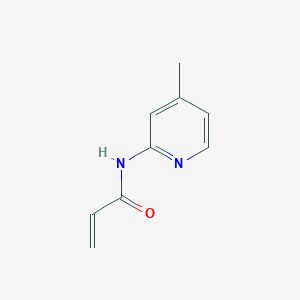
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
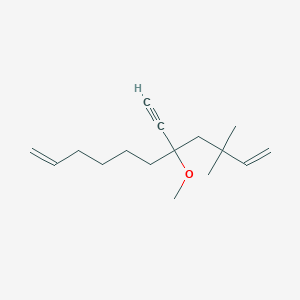
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
